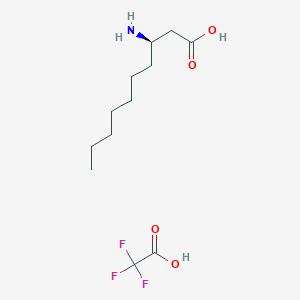

(3R)-3-aminodecanoic acid, trifluoroacetic acid

Overview

Description

(3R)-3-aminodecanoic acid, trifluoroacetic acid: is a compound that combines the properties of both (3R)-3-aminodecanoic acid and trifluoroacetic acid (3R)-3-aminodecanoic acid is an amino acid derivative, while trifluoroacetic acid is a strong organic acid known for its use in organic synthesis and as a reagent in various chemical reactions

Mechanism of Action

Target of Action

Trifluoroacetic acid is known to interact with various proteins and enzymes due to its highly reactive nature .

Mode of Action

Trifluoroacetic acid, a component of the compound, is a strong acid and can act as a proton donor in biochemical reactions . It is also known to be more reactive compared to its conjugate base, trifluoroacetate .

Biochemical Pathways

Trifluoroacetic acid is known to be a persistent pollutant in the environment, and it has been detected in various environmental settings .

Pharmacokinetics

Trifluoroacetic acid is known to be highly soluble and persistent in the environment .

Action Environment

The action of (3R)-3-aminodecanoic acid, trifluoroacetic acid can be influenced by various environmental factors. Trifluoroacetic acid and its conjugate base trifluoroacetate are highly soluble and have been detected in various environmental settings, including rain, fog, and water bodies, with large reservoirs present in the oceans .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-aminodecanoic acid, trifluoroacetic acid typically involves the reaction of (3R)-3-aminodecanoic acid with trifluoroacetic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reaction conditions include the use of an inert atmosphere, such as nitrogen or argon, and maintaining the reaction temperature within a specific range to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-aminodecanoic acid, trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The trifluoroacetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can react with the trifluoroacetic acid moiety under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may produce alcohol derivatives.

Scientific Research Applications

Chemistry: (3R)-3-aminodecanoic acid, trifluoroacetic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

(3R)-3-aminodecanoic acid: A similar compound without the trifluoroacetic acid moiety.

Trifluoroacetic acid: A strong organic acid used in various chemical reactions.

Uniqueness: The combination of (3R)-3-aminodecanoic acid and trifluoroacetic acid in a single compound provides unique properties that are not present in the individual components. The trifluoroacetic acid moiety enhances the compound’s reactivity and binding affinity, while the amino acid component contributes to its biological activity.

Biological Activity

(3R)-3-Aminodecanoic acid, trifluoroacetic acid (TFA), is a compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(3R)-3-Aminodecanoic acid is an amino acid derivative characterized by the presence of a trifluoroacetic acid moiety, which enhances its solubility and stability in biological systems. The compound's structure can be represented as follows:

1. Angiotensin-Converting Enzyme Inhibition

One of the primary biological activities attributed to (3R)-3-aminodecanoic acid is its role as an angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors are critical in managing hypertension and heart failure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Studies indicate that this compound exhibits significant ACE inhibitory activity, making it a potential candidate for therapeutic applications in cardiovascular diseases .

2. Antimicrobial Properties

Research has shown that compounds containing the 3-aminodecanoic acid structure possess antimicrobial properties. For instance, cyclic lipopeptides derived from marine cyanobacteria, which include 3-aminodecanoic acid, have demonstrated efficacy against various pathogens, including Mycobacterium tuberculosis. The structural components of these lipopeptides contribute to their ability to disrupt bacterial membranes, leading to cell death .

3. Cytotoxicity against Cancer Cells

Cyclic lipopeptides containing 3-aminodecanoic acid have also been evaluated for their cytotoxic effects on cancer cell lines. For example, trichormamide C, a cyclic peptide featuring this amino acid, showed antiproliferative activity against HT-29 and MDA-MB-435 cancer cell lines with IC50 values of 1.7 µM and 1.0 µM, respectively . This suggests that (3R)-3-aminodecanoic acid could play a role in developing new anticancer therapies.

Case Study 1: Trichormamide C

Trichormamide C was isolated from Oscillatoria sp. and characterized for its biological activity. The study demonstrated its effectiveness against cancer cell lines and provided insights into its mechanism through structural elucidation techniques such as NMR spectroscopy . The presence of 3-aminodecanoic acid within its structure was crucial for its biological efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Trichormamide C | HT-29 | 1.7 |

| MDA-MB-435 | 1.0 |

Case Study 2: Antimycobacterial Activity

A systematic investigation into fatty acyl-AMP ligases revealed that derivatives of (3R)-3-aminodecanoic acid exhibited antitubercular activity. Compounds were tested against Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations (MICs) as low as 0.098 µM . This highlights the potential of this amino acid derivative in combating drug-resistant strains.

Properties

IUPAC Name |

(3R)-3-aminodecanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.C2HF3O2/c1-2-3-4-5-6-7-9(11)8-10(12)13;3-2(4,5)1(6)7/h9H,2-8,11H2,1H3,(H,12,13);(H,6,7)/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZCMKJPCDEOBS-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.